- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. IICanadian Journal of Chemistry, 1954, 32, 641-5,
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)

1-(Isoquinolin-3-yl)ethanone Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- Chave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Propriedades Computadas
- Massa Exacta: 171.06800
- Massa monoisotópica: 173.047678
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 205
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 50.2
- XLogP3: 2.1
Propriedades Experimentais
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Informações de segurança
1-(Isoquinolin-3-yl)ethanone Dados aduaneiros
- CÓDIGO SH:2933499090
- Dados aduaneiros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Isoquinolin-3-yl)ethanone Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0989508-5g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 5g |
$1080 | 2024-08-02 | |
TRC | I822438-10mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 10mg |
$64.00 | 2023-05-18 | ||
Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
Enamine | EN300-1655826-0.25g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.25g |
$148.0 | 2025-02-20 | |
Enamine | EN300-1655826-0.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.5g |
$233.0 | 2025-02-20 | |
abcr | AB445109-1g |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 1g |
€726.50 | 2025-02-19 | ||
abcr | AB445109-100mg |
1-(Isoquinolin-3-yl)ethanone, min. 95%; . |
91544-03-5 | 100mg |
€212.00 | 2025-02-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-100mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 100mg |
1060.05CNY | 2021-05-08 | |
Enamine | EN300-1655826-0.1g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 0.1g |
$104.0 | 2025-02-20 | |
Enamine | EN300-1655826-2.5g |
1-(isoquinolin-3-yl)ethan-1-one |
91544-03-5 | 95.0% | 2.5g |
$633.0 | 2025-02-20 |
1-(Isoquinolin-3-yl)ethanone Método de produção
Synthetic Routes 1
Synthetic Routes 2
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium saltsMonatshefte fuer Chemie, 1998, 129, 897-908,
Synthetic Routes 3
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials ApplicationsAngewandte Chemie, 2015, 54(7), 2084-2089,
Synthetic Routes 4
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agentsArzneimittel-Forschung, 1986, 36(1), 10-13,
Synthetic Routes 5
1.2 Reagents: Ammonium chloride Solvents: Water
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalizationTetrahedron: Asymmetry, 2001, 12(8), 1185-1200,
Synthetic Routes 6
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligandZeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326,
Synthetic Routes 7
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactionsTetrahedron, 2001, 57(13), 2507-2514,
Synthetic Routes 8
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) ComplexesChemistry - A European Journal, 2010, 16(47), 14131-14141,
1-(Isoquinolin-3-yl)ethanone Raw materials
- tributyl(1-ethoxyethenyl)stannane
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- L-Phenylalanine
- Methyl isoquinoline-3-carboxylate
- Ethyl Isoquinoline-3-carboxylate
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Literatura Relacionada
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Produtos relacionados
- 58022-21-2(1-(isoquinolin-1-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
- 2229329-22-8(3-(1,4-dimethyl-1H-pyrazol-5-yl)oxolane-2,5-dione)
- 2901065-45-8(1-Bromo-4-(2,2-diethoxyethoxy)-3-fluoro-2-methylbenZene)
- 1363381-52-5(tert-butyl cis-2-(aminomethyl)-4-methyl-pyrrolidine-1-carboxylate)
- 186496-59-3(Magnesium,bromo(5-fluoro-2-methylphenyl)-)
